N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide
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Overview
Description
“N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” is a compound that features a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” is characterized by a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring, on the other hand, is aromatic and contributes to the compound’s reactivity .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions . For instance, it can be functionalized or used as a scaffold for constructing more complex molecules . The furan ring can also participate in various reactions, including electrophilic substitution .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a component of the compound , is a versatile scaffold in drug discovery. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s structure allows for the creation of novel biologically active compounds with target selectivity.
Pharmacokinetics: ADME/Tox Optimization
Incorporating the pyrrolidine ring into drug candidates can modify physicochemical parameters to achieve optimal ADME/Tox results. This is crucial for the development of drugs with favorable absorption, distribution, metabolism, excretion, and toxicity profiles .
Biological Activity: Antibacterial Agents
The structural variations of the pyrrolidine ring influence biological activity. For instance, different N’-substituents on the pyrrolidine ring can lead to varying degrees of antibacterial activity, which is significant for developing new antibiotics .
Chemical Synthesis: Phosphonate Derivatives
Functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate derivatives have been synthesized using the pyrrolidine ring. These compounds have potential applications in various chemical reactions and could serve as intermediates in organic synthesis .
Structural Biology: Protein-Ligand Interactions
The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can bind to enantioselective proteins in unique ways. This is important for understanding protein-ligand interactions and designing drugs with specific biological profiles .
Natural Product Synthesis: Complex Molecule Construction
Pyrrolidine is a fragment of many natural products, and its derivatives are used to construct complex molecular structures found in various natural compounds. This has implications for synthesizing bioactive molecules that mimic natural products .
Collagen Stability: Proline Analogues
The pyrrolidine and pyrrolidinone moieties are essential components of collagen, accounting for a significant portion of its composition and playing key roles in the stability of the triple helix structure of collagen .
Mechanism of Action
Target of Action
The compound “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific targets. For example, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide”. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body, and they are metabolized by various enzymes .
Result of Action
The molecular and cellular effects of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Action Environment
The action, efficacy, and stability of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of pyrrolidine derivatives can be affected by the stereochemistry of the molecule, which can be influenced by environmental conditions .
properties
IUPAC Name |
N-[(5-pyrrolidin-2-ylfuran-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)13-7-9-4-5-11(15-9)10-3-2-6-12-10/h4-5,10,12H,2-3,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITDSXOCNDKUDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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